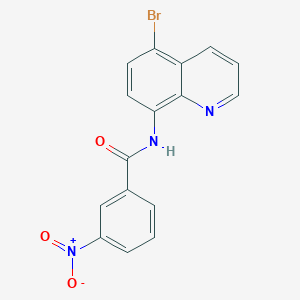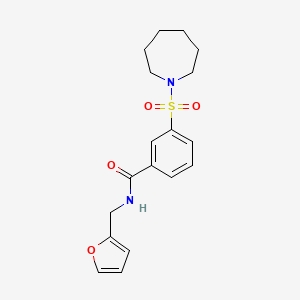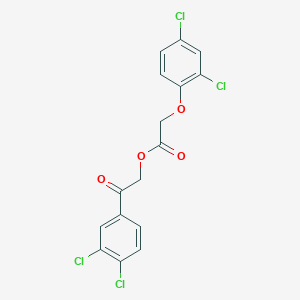![molecular formula C24H19NO7 B3667977 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE](/img/structure/B3667977.png)
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE
Übersicht
Beschreibung
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of methoxy and nitrophenyl groups attached to the chromen-2-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of methoxy groups to the phenyl rings.
Cyclization: Formation of the chromen-2-one core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.
Wissenschaftliche Forschungsanwendungen
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.
Interaction with DNA/RNA: Intercalating into DNA/RNA and affecting their function.
Modulation of Signaling Pathways: Influencing cellular signaling pathways involved in growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-nitrophenol: Shares the methoxy and nitro functional groups but lacks the chromen-2-one core.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and the chromen-2-one core
Eigenschaften
IUPAC Name |
7-[(2-methoxy-5-nitrophenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO7/c1-29-18-6-3-15(4-7-18)21-13-24(26)32-23-12-19(8-9-20(21)23)31-14-16-11-17(25(27)28)5-10-22(16)30-2/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYLTBGWJRNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=CC(=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B3667905.png)


![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 4-bromo-3-nitrobenzoate](/img/structure/B3667944.png)

![2-(3-chlorobenzyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3667960.png)
![3-[(4-ethoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3667962.png)

![3-[(4-ethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B3667975.png)
![2-[[2-chloro-5-(diethylsulfamoyl)benzoyl]amino]acetic acid](/img/structure/B3667976.png)
![[3-(Thiophene-2-carbonylamino)phenyl] 4-phenylbenzoate](/img/structure/B3667982.png)
![5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3667992.png)
